

Evolutionary Conservation of the Caveolin-1 Gene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: caveolin-1

Cat. No.: B1176169

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the evolutionary conservation of the **caveolin-1** (CAV-1) gene. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental biology of **caveolin-1** and its potential as a therapeutic target. This document summarizes quantitative data on gene and protein homology, details key experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.

Introduction to Caveolin-1

Caveolin-1 is a 21-24 kDa integral membrane protein that is a principal component of caveolae, which are 50-100 nanometer flask-shaped invaginations of the plasma membrane.^[1] These structures are involved in a variety of crucial cellular processes, including signal transduction, endocytosis, cholesterol homeostasis, and mechanoprotection.^{[2][3]} The CAV1 gene encodes two isoforms, α and β , through the use of alternative initiation codons.^[4] The protein itself is organized into several functional domains, including an N-terminal domain, a caveolin scaffolding domain (CSD), a transmembrane domain, and a C-terminal domain.^{[5][6]} The CSD is particularly important as it interacts with and regulates a multitude of signaling molecules.^{[7][8]} Given its central role in cellular function, the evolutionary conservation of the CAV1 gene is a critical area of study for understanding its fundamental biological importance and its role in disease.

Quantitative Data on CAV-1 Conservation

The evolutionary conservation of the CAV1 gene and its protein product has been studied across a wide range of species. The following tables summarize key quantitative data related to sequence homology and domain conservation.

Table 1: Amino Acid Sequence Identity of **Caveolin-1** Orthologs Compared to Human CAV-1

Species	Common Name	UniProt Accession	Sequence Identity to Human CAV-1 (%)
Homo sapiens	Human	P49817	100
Mus musculus	Mouse	Q03177	93
Rattus norvegicus	Rat	P51636	92
Gallus gallus	Chicken	O73860	85
Xenopus laevis	African Clawed Frog	Q6DG40	78
Danio rerio	Zebrafish	Q6P5G7	65
Drosophila melanogaster	Fruit Fly	Q9VHW3	35
Caenorhabditis elegans	Nematode	Q94051	28

Data compiled from UniProt and related phylogenetic studies. The sequence identity percentages are approximate and can vary slightly based on the alignment algorithm used.

Table 2: Conservation of Key Functional Domains in **Caveolin-1**

Domain	Human Amino Acid Residues	Conservation Level Across Vertebrates	Key Functions
N-Terminal Domain	1-81	Moderately Conserved	Contains phosphorylation sites (e.g., Tyr14). [9]
Caveolin Scaffolding Domain (CSD)	82-101	Highly Conserved	Binds and regulates signaling proteins. [7] [8]
Transmembrane Domain	102-134	Highly Conserved	Anchors the protein in the membrane. [6]
C-Terminal Domain	135-178	Moderately Conserved	Contains palmitoylation sites for membrane localization. [2]

Experimental Protocols for Studying CAV-1 Conservation

The analysis of evolutionary conservation relies on a combination of computational and experimental techniques. Below are detailed methodologies for key experiments cited in the study of CAV1 conservation.

Sequence Alignment and Homology Analysis

Objective: To identify and quantify the similarity of CAV1 gene and protein sequences across different species.

Protocol:

- **Sequence Retrieval:** Obtain FASTA-formatted sequences of CAV1 orthologs from public databases such as the National Center for Biotechnology Information (NCBI) and UniProt.
- **Multiple Sequence Alignment (MSA):**

- Utilize MSA tools like ClustalW, MAFFT, or T-Coffee to align the retrieved sequences.[10]
[11] These programs identify conserved regions and gaps.
- For coding sequences, it is often preferable to align the translated protein sequences to account for the degeneracy of the genetic code.[11]
- Pairwise Sequence Alignment and Identity Calculation:
 - Employ tools like BLAST (Basic Local Alignment Search Tool) to perform pairwise alignments of the target sequence against a database or another sequence.[12]
 - Calculate the percentage of sequence identity from the alignment output. This is typically defined as the number of identical residues divided by the total length of the alignment, multiplied by 100.
- Conservation Scoring: Use algorithms like Jensen-Shannon divergence (JSD) or Rate4Site to assign a conservation score to each position in the multiple sequence alignment, highlighting functionally important residues.[13]

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between CAV1 orthologs from different species.

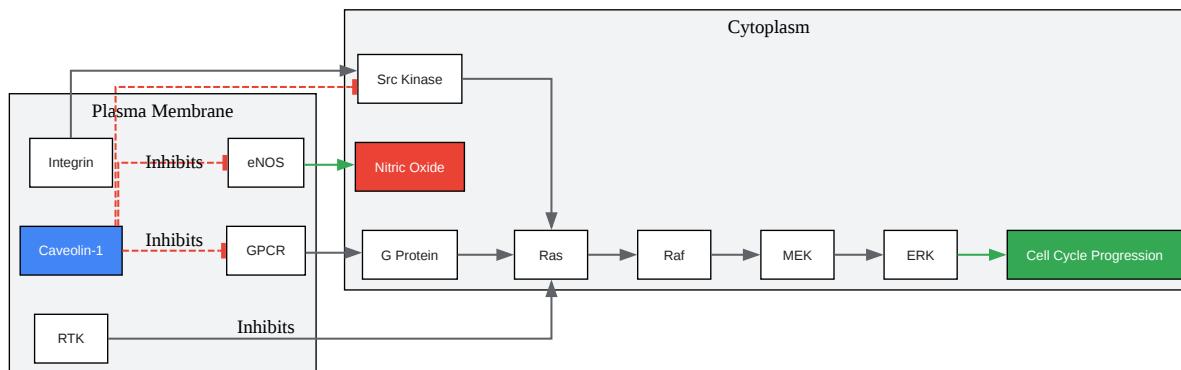
Protocol:

- Multiple Sequence Alignment: Perform MSA as described in section 3.1. This is a critical prerequisite for building an accurate phylogenetic tree.
- Phylogenetic Tree Construction:
 - Choose an appropriate method for tree construction based on the dataset size and evolutionary distances. Common methods include:
 - Distance-Based Methods (e.g., Neighbor-Joining - NJ): These methods are computationally efficient and suitable for large datasets.[14][15] They first calculate a matrix of genetic distances between all pairs of sequences.

- Character-Based Methods (e.g., Maximum Parsimony - MP, Maximum Likelihood - ML, Bayesian Inference - BI): These methods evaluate each possible tree topology based on the character data in each column of the alignment.[\[14\]](#)[\[15\]](#) ML and BI are generally considered more accurate as they employ explicit models of evolution.
- Tree Visualization and Interpretation:
 - Use software such as FigTree or the R package ggtree to visualize the constructed phylogenetic tree.
 - The branching patterns of the tree represent the inferred evolutionary relationships, with branch lengths often proportional to the amount of evolutionary change.[\[16\]](#)[\[17\]](#)

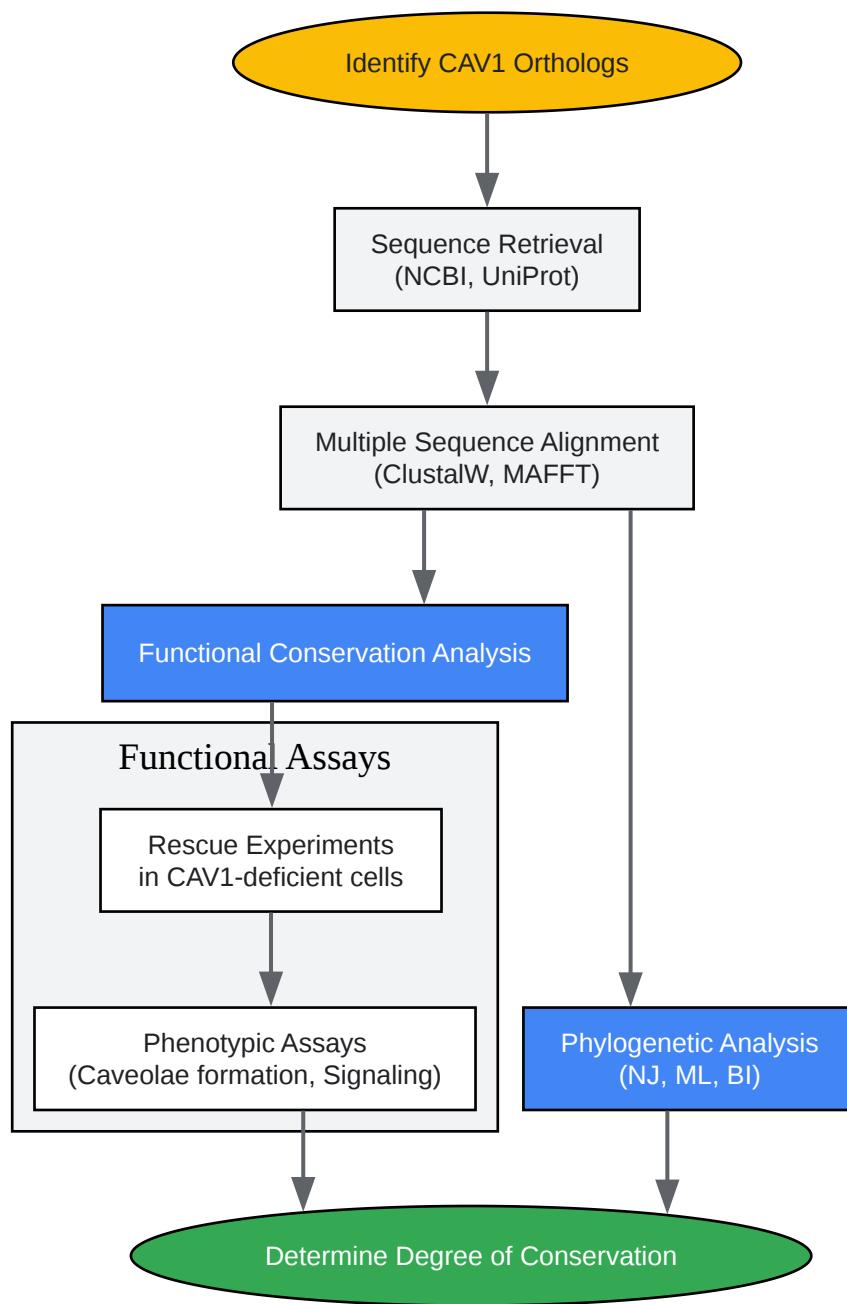
Functional Conservation Assays

Objective: To determine if CAV1 orthologs from different species can perform similar biological functions.


Protocol:

- Heterologous Expression System:
 - Select a model system that lacks endogenous CAV1 or where its expression can be knocked down (e.g., using siRNA or CRISPR-Cas9).
 - Clone the coding sequences of CAV1 orthologs into a suitable expression vector.
- Rescue Experiments:
 - Transfect or transduce the CAV1-deficient cells with the expression vectors containing the orthologous CAV1 genes.
 - Assess the ability of the orthologous proteins to "rescue" a known CAV1-dependent phenotype. This could include:
 - Caveolae Formation: Use electron microscopy to observe the formation of caveolae structures at the plasma membrane.

- **Signaling Regulation:** Measure the activity of a signaling pathway known to be regulated by CAV-1, such as the eNOS or Ras-ERK pathway.[4][18]
- **Protein-Protein Interactions:** Use co-immunoprecipitation or proximity ligation assays to determine if the orthologous CAV-1 protein can interact with known binding partners.
- **Data Analysis:** Compare the extent to which each ortholog can rescue the phenotype. A successful rescue indicates functional conservation.


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving **caveolin-1** and a typical workflow for analyzing its evolutionary conservation.

[Click to download full resolution via product page](#)

Caption: **Caveolin-1** as a signaling hub.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The caveolin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caveolin-1: A Review of Intracellular Functions, Tissue-Specific Roles, and Epithelial Tight Junction Regulation [mdpi.com]
- 3. CAV1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Caveolin 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Secondary Structure Analysis of a Functional Construct of Caveolin-1 Reveals a Long C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caveolin-1: an ambiguous partner in cell signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caveolin-1 function at the plasma membrane and in intracellular compartments in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pellegrini.mcdb.ucla.edu [pellegrini.mcdb.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.zageno.com [go.zageno.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of intracellular signaling and function by caveolin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evolutionary Conservation of the Caveolin-1 Gene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176169#evolutionary-conservation-of-the-caveolin-1-gene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com